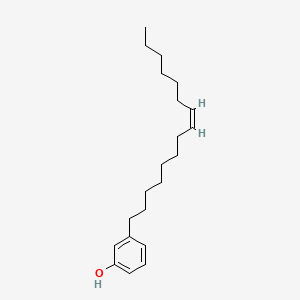

Cardanol monoene

Vue d'ensemble

Description

- Il appartient à la classe des monophénols et a la formule chimique C21H34O avec une masse molaire de 302,49 g/mol .

- Le liquide de la coque de noix de cajou est une source naturelle de cardanol monoène, et il possède diverses activités biologiques.

Cardanol monoène: ) est un phénol dérivé du liquide de la coque de noix de cajou.

Mécanisme D'action

Target of Action

Cardanol monoene, a phenolic compound found in cashew nut shell liquid, is primarily targeted towards the synthesis of bio-based monomers . It has unique structural features that make it an important starting material for various chemicals and products .

Mode of Action

This compound interacts with its targets through a process known as ozonolysis. This process involves the reaction of this compound with ozone to produce unique monomers such as 8-(3-hydroxyphenyl) octanal (HPOA) and heptanal . The ozonolysis of this compound is a fast reaction and is least influenced by the axial-dispersion in the reactor at prevailing operating conditions .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the synthesis of bio-based monomers via continuous flow ozonolysis . The direct ozonolysis of this compound produces unique monomers, which are crucial for the synthesis of high-value bio-based monomers .

Pharmacokinetics

The complete conversion of this compound was obtained at the ozone to cardanol molar flow ratios greater than 2 at all temperatures varied in the range of -10 °c to 20 °c . This suggests that this compound may have good bioavailability due to its high conversion rate.

Result of Action

The result of this compound’s action is the production of unique monomers such as 8-(3-hydroxyphenyl) octanal (HPOA) and heptanal . These monomers are crucial for the synthesis of high-value bio-based monomers, which have potential interest in industry, such as epoxy and acrylic monomers, plasticizers, and surfactants .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the ozone to cardanol molar flow ratios . The complete conversion of this compound was obtained at the ozone to cardanol molar flow ratios greater than 2 at all temperatures varied in the range of -10 °C to 20 °C . This suggests that this compound’s action, efficacy, and stability are highly dependent on these environmental factors.

Analyse Biochimique

Biochemical Properties

Cardanol monoene plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with tyrosinase, an enzyme involved in melanin synthesis. This compound reversibly inhibits tyrosinase with an IC50 value of 56 µM in vitro . Additionally, it interacts with reactive oxygen species (ROS), leading to the induction of apoptosis in certain cell types . These interactions highlight the potential of this compound in modulating biochemical pathways and cellular processes.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In M14 melanoma cells, it halts the cell cycle at the S phase and inhibits cell proliferation in a dose- and time-dependent manner . Furthermore, this compound induces apoptosis via the intrinsic pathway following the accumulation of reactive oxygen species . These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to tyrosinase, inhibiting its activity and thereby affecting melanin synthesis . Additionally, this compound induces the accumulation of reactive oxygen species, leading to oxidative stress and subsequent apoptosis . These molecular interactions highlight the compound’s potential in modulating enzyme activity and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that its inhibitory effects on cell proliferation and induction of apoptosis are both dose- and time-dependent . The stability and degradation of this compound in vitro and in vivo are crucial factors that influence its long-term effects on cellular function. Understanding these temporal effects is essential for optimizing its use in various applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as inhibition of cell proliferation and induction of apoptosis. At higher doses, this compound may exhibit toxic or adverse effects . Understanding the threshold effects and potential toxicity is crucial for determining the safe and effective dosage range for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid metabolism. It interacts with enzymes such as lipoxygenase, which catalyzes the peroxidation of linoleic acid . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in modulating metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins. Its hydrophobic nature allows it to accumulate in lipid-rich regions, affecting its localization and accumulation within cells . Understanding these transport mechanisms is essential for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is influenced by its structural features and interactions with cellular components. It is primarily localized in lipid-rich regions such as the endoplasmic reticulum and lipid droplets . These localizations can affect its activity and function, highlighting the importance of understanding its subcellular distribution for optimizing its use in various applications.

Méthodes De Préparation

- Le cardanol monoène peut être obtenu à partir du liquide de la coque de noix de cajou par des procédés d'extraction et de purification.

- Les méthodes de production industrielle impliquent une extraction par solvant suivie d'une distillation ou d'une chromatographie pour isoler le cardanol monoène.

Analyse Des Réactions Chimiques

- Le cardanol monoène subit diverses réactions chimiques :

- Oxydation : Il peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou l'acide chromique.

- Réduction : La réduction avec de l'hydrogène gazeux ou des hydrures métalliques donne des dérivés réduits.

- Substitution : Le cardanol monoène peut subir des réactions de substitution électrophile aromatique.

- Les principaux produits comprennent des formes oxydées ou réduites de cardanol monoène.

Applications de recherche scientifique

- Chimie : Le cardanol monoène sert de précurseur pour la synthèse de résines, de revêtements et de tensioactifs en raison de sa structure unique.

- Biologie : Les chercheurs étudient ses propriétés antioxydantes et ses avantages potentiels pour la santé.

- Médecine : Les recherches se concentrent sur ses effets anti-inflammatoires et anticancéreux.

- Industrie : Le cardanol monoène trouve des applications dans les adhésifs, les vernis et les matériaux polymères.

Mécanisme d'action

- Le cardanol monoène induit l'apoptose (mort cellulaire programmée) dans les cellules de mélanome humain.

- Il agit via la voie intrinsèque, impliquant l'accumulation d'espèces réactives de l'oxygène (ROS) dans les mitochondries .

Applications De Recherche Scientifique

Introduction to Cardanol Monoene

This compound is a phenolic compound derived from cashew nut shell liquid (CNSL). It possesses unique chemical properties due to its unsaturated alkyl chain and phenolic hydroxyl group, making it a versatile building block for various industrial applications. This article delves into the scientific research applications of this compound, highlighting its potential in fields such as cancer therapy, polymer chemistry, and sustainable materials development.

Biological Applications

1. Anticancer Properties:

Recent studies have demonstrated that this compound exhibits significant anticancer activity, particularly against melanoma cells. A study found that this compound inhibited the proliferation of M14 human melanoma cells in a dose-dependent manner. The compound induced apoptosis through mitochondrial-associated pathways, characterized by the accumulation of reactive oxygen species and the upregulation of pro-apoptotic factors such as p53 and cleaved-caspase-3. The IC50 values were determined to be 23.15 μM and 12.30 μM after 24 and 48 hours of treatment, respectively . This suggests a promising application of this compound in cancer therapy.

Polymer Chemistry Applications

2. Synthesis of Polymeric Materials:

this compound serves as an essential precursor for synthesizing various polymeric materials. Its chemical structure allows for multiple functionalization pathways, leading to the development of bio-based polyurethanes and polybenzoxazines. These materials are notable for their environmentally friendly characteristics compared to petroleum-based alternatives.

- Polyurethane Foams: this compound can be utilized to create halogen-free polyurethane foams, which are widely used in automotive and furniture industries due to their excellent mechanical properties and thermal insulation capabilities . The synthesis involves reacting cardanol with isocyanates, enabling the production of flexible or rigid foams depending on the formulation.

- Benzoxazine Networks: Cardanol-derived benzoxazines have been developed as a new generation of thermosetting materials. These networks exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications .

Table 1: Properties of this compound-Based Polymers

| Polymer Type | Key Properties | Applications |

|---|---|---|

| Polyurethane Foams | High mechanical strength, thermal insulation | Automotive, construction |

| Benzoxazine Networks | Excellent thermal stability, low water uptake | Aerospace, electronics |

Sustainable Material Development

3. Environmentally Friendly Synthesis:

The synthesis of this compound and its derivatives aligns with sustainable practices by utilizing renewable resources. The extraction process from cashew nut shells reduces reliance on fossil fuels while providing a valuable material for various applications . Moreover, innovative purification methods have been developed that minimize energy consumption and enhance yield efficiency during the isolation of cardanol fractions .

Case Studies

4. Industrial Applications:

Numerous studies highlight the industrial relevance of this compound:

- Rubber Processing Aids: this compound has been explored as an additive in rubber formulations, improving processing characteristics and end-product performance.

- Coatings and Paints: Its antioxidant properties make it suitable for use in coatings that require durability against environmental degradation .

Table 2: Industrial Applications of this compound

| Application | Description |

|---|---|

| Rubber Processing | Enhances processing efficiency |

| Coatings & Paints | Provides durability and resistance to degradation |

Comparaison Avec Des Composés Similaires

- La singularité du cardanol monoène réside dans sa structure spécifique et ses activités biologiques.

- Des composés similaires comprennent d'autres dérivés phénoliques provenant de sources naturelles, tels que le catéchol et le résorcinol.

Activité Biologique

Cardanol monoene, a phenolic compound derived from the cashew nut shell liquid (CNSL), has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antitumor, and antimicrobial properties, as well as its potential applications in medicine and industry.

Chemical Structure and Properties

This compound (C21H34O) is characterized by a long aliphatic chain with a single double bond. Its structure contributes to its unique biological properties. The compound is primarily isolated from CNSL and is known for its various derivatives, including saturated and unsaturated forms.

NMR Characterization

This compound exhibits distinct signals in Nuclear Magnetic Resonance (NMR) spectroscopy, which are crucial for understanding its structure:

- 1H NMR : Key peaks include:

- δ = 7.14 (olefinic protons)

- δ = 5.40–5.33 (vinyl protons)

- 13C NMR : Notable signals at:

Antioxidant Activity

This compound has demonstrated significant antioxidant properties, which are essential for combating oxidative stress in biological systems. Studies indicate that it can scavenge free radicals effectively, contributing to cellular protection against oxidative damage.

- Mechanism : The antioxidant activity is attributed to the phenolic structure of this compound, which allows it to donate hydrogen atoms to free radicals, thus neutralizing them .

Antitumor Activity

This compound exhibits promising antitumor effects, particularly against various cancer cell lines.

- Case Study : In a study involving human melanoma cells (M14), this compound induced apoptosis in a dose-dependent manner. The addition of Z-VAD-FMK, a pan-caspase inhibitor, significantly reduced the apoptosis ratio from 30.56% to 13.17%, indicating that the apoptotic effect is caspase-dependent .

- Mechanism : The compound appears to activate mitochondrial pathways leading to cell death, thereby inhibiting tumor growth .

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties, making it a potential candidate for developing new antibacterial agents.

- Study Findings : Cardanol derivatives have been tested against various bacterial strains, showing effective inhibition of growth. For instance, certain derivatives have demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Research Findings Summary

| Biological Activity | Findings |

|---|---|

| Antioxidant | Effective free radical scavenger; protects cells from oxidative stress |

| Antitumor | Induces apoptosis in melanoma cells; caspase-dependent mechanism |

| Antimicrobial | Inhibitory effects against various bacterial strains; potential for antibiotic development |

Propriétés

IUPAC Name |

3-[(Z)-pentadec-8-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h7-8,15,17-19,22H,2-6,9-14,16H2,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKVIMNNMLKUGJ-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872878 | |

| Record name | 3-[(8Z)-Pentadec-8-en-1-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-26-8 | |

| Record name | Ginkgol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cardanol monoene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(8Z)-Pentadec-8-en-1-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARDANOL MONOENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7D0J5LYPB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Cardanol Monoene (CM) against melanoma cells?

A1: CM has been shown to induce apoptosis in M14 human melanoma cells through a mitochondria-mediated pathway. [] This involves several key steps:

- Increased ROS production: CM treatment leads to an accumulation of reactive oxygen species (ROS) within the cells. []

- Mitochondrial dysfunction: The elevated ROS levels cause a collapse of the mitochondrial membrane potential (ΔΨm). []

- Activation of caspases: This mitochondrial dysfunction triggers the release of cytochrome C from the mitochondria into the cytosol, activating the caspase cascade, a hallmark of apoptosis. []

- Induction of apoptosis: This cascade leads to the activation of caspase-3 and PARP cleavage, ultimately resulting in cell death. []

Q2: What is the role of the Bcl-2 family of proteins in CM-induced apoptosis?

A2: Western blot analysis revealed that CM treatment increased the Bax/Bcl-2 ratio in M14 melanoma cells. [] The Bcl-2 family of proteins plays a crucial role in regulating apoptosis, with Bax promoting apoptosis and Bcl-2 inhibiting it. Therefore, the increased Bax/Bcl-2 ratio suggests that CM tips the balance towards apoptosis.

Q3: What is the structural characterization of CM?

A3: While the provided abstracts do not specify the spectroscopic data, CM is a long-chain alkylphenol. [] Its chemical structure consists of a phenol ring with a C15 alkyl chain at the meta position, containing one double bond. []

Q4: Does CM exhibit any antiparasitic activity?

A4: Research suggests that CM, along with other alkyl phenols isolated from Anacardium othonianum nuts, possesses moderate antileishmanial activity against Leishmania amazonensis promastigotes in vitro. []

Q5: What are the potential applications of CM besides its anti-cancer activity?

A5: Although the provided research mainly focuses on the anti-cancer and antiparasitic activities of CM, its unique structure suggests potential applications in other fields. CM, being a natural product with a phenolic structure, might possess antioxidant properties. [] Further research is needed to explore these potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.